4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone
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Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any interesting structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms during these reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, color, odor, density, molar mass, etc.Safety And Hazards
This would involve a study of the compound’s potential hazards, including its toxicity, flammability, environmental impact, and any safety precautions that need to be taken while handling it.
Future Directions
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properties
IUPAC Name |
4,5-dichloro-2-phenyl-1H-pyridazine-3,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-8(12)10(16)14(13-9(7)15)6-4-2-1-3-5-6/h1-5H,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVCUFZRBFQJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C(=O)N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355321 |
Source
|
Record name | 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone | |
CAS RN |
1698-64-2 |
Source
|
Record name | 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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